For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 1-N-Boc-3-hydroxyazetidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1-N-Boc-3-hydroxyazetidine (also known as tert-butyl 3-hydroxyazetidine-1-carboxylate). This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug development.
Chemical Structure and Identifiers
1-N-Boc-3-hydroxyazetidine is characterized by a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This structure makes it a valuable intermediate for introducing the azetidine motif into more complex molecules.[1]
| Identifier | Value |
| CAS Number | 141699-55-0[1][2] |
| Molecular Formula | C₈H₁₅NO₃[2][3] |
| Molecular Weight | 173.21 g/mol [2][3][4] |
| IUPAC Name | tert-butyl 3-hydroxyazetidine-1-carboxylate[1][5][6] |
| Synonyms | 1-Boc-3-azetidinol, N-Boc-3-hydroxyazetidine, tert-Butyl 3-hydroxyazetidine-1-carboxylate[1][4] |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)O[1] |
| InChI | InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3[1] |
| InChIKey | XRRXRQJQQKMFBC-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 1-N-Boc-3-hydroxyazetidine are crucial for its handling, storage, and application in synthesis. It is typically a white to light yellow solid at room temperature.[1][7][8]
| Property | Value |
| Appearance | White to light yellow solid or powder[1][7][8][9] |
| Melting Point | 36-43 °C[9] |
| Boiling Point | 253.7 ± 33.0 °C (Predicted)[8][9] |
| Density | 1.184 ± 0.06 g/cm³ (Predicted)[9] |
| Flash Point | >110 °C (>230 °F)[9] |
| Solubility | Soluble in organic solvents such as methanol; insoluble in water.[1][9] |
| pKa | 14.16 ± 0.20 (Predicted)[9] |
| Storage Temperature | 2-8°C[9] |
Experimental Protocols
Synthesis of 1-N-Boc-3-hydroxyazetidine
A common synthetic route involves the deprotection of a precursor followed by Boc protection. The following protocol is a general procedure derived from cited methods.[3][7][9]
Starting Material: 1-diphenylmethyl-3-hydroxyazetidine or 1-benzylazetidin-3-ol.[7][10] Reagents: Methanol, 10% Palladium on Carbon (Pd/C), Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF).[3][7][10]
Methodology:
-
Deprotection (Hydrogenolysis):
-
Dissolve 1-diphenylmethyl-3-hydroxyazetidine (e.g., 10.0 g, 41.8 mmol) in a suitable solvent like methanol (300 mL) or THF (350 mL).[3][7][10]
-
Add a catalytic amount of 10% Palladium on Carbon (e.g., 10.0 g).[3][7]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., 30 psi) and stir at room temperature.[3]
-
The reaction is typically monitored for completion, which can take from 3 to 18 hours.[3][7]
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.[3][7] The filter cake is washed with the solvent used in the reaction.
-
-
Boc Protection:
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[3][7]
-
The resulting residue is then purified by silica gel column chromatography.
-
A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 1:1 and moving to 1:2).[3]
-
The purified fractions are combined and concentrated to afford 1-N-Boc-3-hydroxyazetidine as a solid.
-
Visualized Experimental Workflow
The synthesis of 1-N-Boc-3-hydroxyazetidine can be visualized as a two-step process involving debenzylation followed by N-Boc protection.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]
- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 4. bangchemicals.com [bangchemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1-Boc-3-hydroxyazetidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]
- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]




